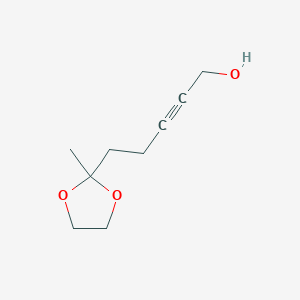
5-(2-Methyl-1,3-dioxolan-2-yl)pent-2-yn-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Methyl-1,3-dioxolan-2-yl)pent-2-yn-1-ol is an organic compound characterized by the presence of a dioxolane ring and a pentynol chain. This compound is notable for its unique structure, which combines a cyclic acetal with an alkyne and an alcohol functional group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyl-1,3-dioxolan-2-yl)pent-2-yn-1-ol typically involves the acetalization of aldehydes or ketones with ethylene glycol to form the dioxolane ring . The alkyne and alcohol functionalities are introduced through subsequent reactions, such as the addition of acetylene derivatives and hydroxylation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of trifluoroperacetic acid (TFPAA) prepared by the hydrogen peroxide-urea method to ensure anhydrous conditions . This method minimizes unwanted side reactions and ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
5-(2-Methyl-1,3-dioxolan-2-yl)pent-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Aldehydes and ketones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-(2-Methyl-1,3-dioxolan-2-yl)pent-2-yn-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
作用机制
The mechanism of action of 5-(2-Methyl-1,3-dioxolan-2-yl)pent-2-yn-1-ol involves its interaction with molecular targets through its functional groups. The dioxolane ring can act as a protecting group, while the alkyne and alcohol groups can participate in various chemical reactions. These interactions can modulate biochemical pathways and influence the compound’s biological activity .
相似化合物的比较
Similar Compounds
1,3-Dioxolane: A simpler analog with similar ring structure but lacking the alkyne and alcohol functionalities.
2-Methyl-1,3-dioxolane-2-acetate: Contains a similar dioxolane ring but with different substituents.
4-(Hydroxymethyl)-1,3-dioxolan-2-one: Another compound with a dioxolane ring and hydroxyl group but different overall structure.
Uniqueness
5-(2-Methyl-1,3-dioxolan-2-yl)pent-2-yn-1-ol is unique due to its combination of a dioxolane ring, alkyne, and alcohol functionalities. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .
属性
CAS 编号 |
138667-73-9 |
|---|---|
分子式 |
C9H14O3 |
分子量 |
170.21 g/mol |
IUPAC 名称 |
5-(2-methyl-1,3-dioxolan-2-yl)pent-2-yn-1-ol |
InChI |
InChI=1S/C9H14O3/c1-9(11-7-8-12-9)5-3-2-4-6-10/h10H,3,5-8H2,1H3 |
InChI 键 |
MFFCNCHOAWLNPN-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCCO1)CCC#CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{4-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]phenyl}prop-2-enoic acid](/img/structure/B14283839.png)
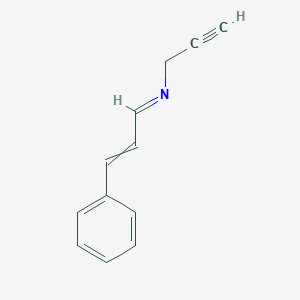
![4,4'-([2,2'-Bithiophene]-5,5'-diyl)bis(2,6-di-tert-butylphenol)](/img/structure/B14283855.png)
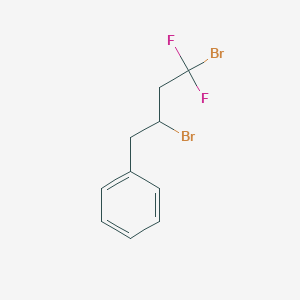

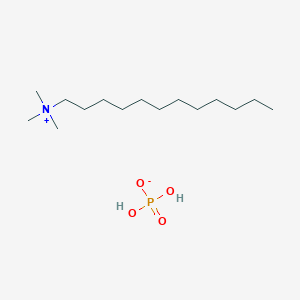
![Trimethyl{2-[4-(1-phenylethenyl)phenyl]ethoxy}silane](/img/structure/B14283894.png)
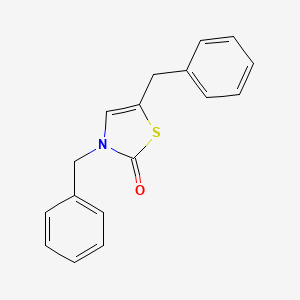
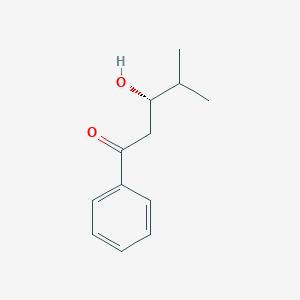
![Naphtho[2,1-B]thiophene-1,2,4-triol](/img/structure/B14283900.png)
![Phenol, 4-[bis(ethylthio)methyl]-](/img/structure/B14283901.png)
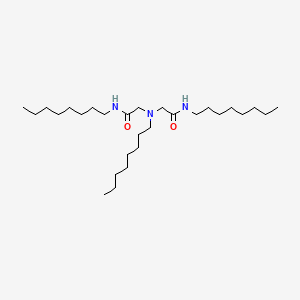
![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14283920.png)
![2-[(1E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B14283938.png)
